3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide
Overview
Description
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a pyrrolidine ring attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide typically involves the bromination of a benzamide precursor followed by the introduction of the pyrrolidine ring. One common method involves the reaction of 3-bromobenzoyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-(pyrrolidin-1-yl)pyridine
- 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- N-(pyridin-2-yl)amides
Uniqueness
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide is unique due to its specific structural features, such as the presence of both a bromine atom and a pyrrolidine ring.
Properties
IUPAC Name |
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLSNORGPUUODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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